5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol
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Overview
Description
5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol is an organic compound characterized by its complex structure, which includes a dibenzylamino group, two phenyl groups, and a pent-3-yn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of dibenzylamine with a suitable alkyne precursor, followed by the addition of phenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic functions, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dibenzylamino-1-methylcyclohexanol
- Dibenzylamino-1-trifluoromethylcyclohexanol
Uniqueness
5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol is unique due to its combination of a dibenzylamino group with a pent-3-yn-1-ol backbone, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C31H29NO |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
5-(dibenzylamino)-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C31H29NO/c33-31(29-19-9-3-10-20-29,30-21-11-4-12-22-30)23-13-14-24-32(25-27-15-5-1-6-16-27)26-28-17-7-2-8-18-28/h1-12,15-22,33H,23-26H2 |
InChI Key |
DYNBIXHMDUFZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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